molecular formula C48H75O17P B1231268 Ivmpo4 CAS No. 94837-49-7

Ivmpo4

Cat. No.: B1231268
CAS No.: 94837-49-7
M. Wt: 955.1 g/mol
InChI Key: AHBNYVFRDZDQBZ-NUEMJPNFSA-N
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Description

Ivmpo4 is a chemical compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of Ivmpo4 involves several methods, including hydrothermal synthesis, sol-gel methods, and solid-state reactions. These methods typically require specific reaction conditions such as temperature, pressure, and pH levels to ensure the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ivmpo4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic and inorganic substituents. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of this compound with modified chemical properties.

Scientific Research Applications

Ivmpo4 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential use in drug delivery systems and as a component in biosensors. In medicine, it is being explored for its potential therapeutic effects, including its use in treating certain diseases. Industrial applications of this compound include its use in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of Ivmpo4 involves its interaction with specific molecular targets and pathways. It often acts by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Ivmpo4 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other phosphates and vanadates, which may share some properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets and its potential for use in diverse scientific fields.

Properties

IUPAC Name

[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75O17P/c1-11-25(2)42-28(5)17-18-47(64-42)23-34-20-33(63-47)16-15-27(4)41(26(3)13-12-14-32-24-57-45-40(49)29(6)19-35(46(50)60-34)48(32,45)51)61-38-21-36(55-9)43(30(7)58-38)62-39-22-37(56-10)44(31(8)59-39)65-66(52,53)54/h12-15,19,25-26,28,30-31,33-45,49,51H,11,16-18,20-24H2,1-10H3,(H2,52,53,54)/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41+,42+,43-,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBNYVFRDZDQBZ-NUEMJPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OP(=O)(O)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)OP(=O)(O)O)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75O17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016397
Record name 22,23-Dihydroavermectin B1(a)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94837-49-7
Record name 22,23-Dihydroavermectin B1(a)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094837497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22,23-Dihydroavermectin B1(a)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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